2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2OS/c1-18-7-2-3-10-21(18)25(32)30-13-14-31-16-24(22-11-4-5-12-23(22)31)33-17-19-8-6-9-20(15-19)26(27,28)29/h2-12,15-16H,13-14,17H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSQPLJXSRKFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multiple steps, including:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of reagents such as trifluoromethyl iodide and a radical initiator.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized through the reaction of aniline with benzoyl chloride in the presence of a
Biological Activity
The compound 2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHFNS
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an anticancer agent and its interactions with biological systems.
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds similar to This compound . For instance, derivatives containing the trifluoromethyl group have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.88 ± 0.11 | CDK2 inhibition |
| Compound B | HCT116 | 1.9 | Microtubule disassembly |
| Compound C | B16-F10 | 2.12 ± 0.15 | Apoptosis induction |
These findings suggest that the trifluoromethyl group enhances the anticancer efficacy of related compounds through various mechanisms, including apoptosis and cell cycle arrest.
The mechanisms through which This compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Microtubule Disruption : Some derivatives disrupt microtubule formation, which is crucial for mitosis, thereby inducing cancer cell death.
Case Studies
Recent research has highlighted specific case studies that showcase the biological activity of related compounds:
- Study on Indole Derivatives : A study demonstrated that indole derivatives with a trifluoromethyl group exhibited significant cytotoxicity against various cancer cell lines, with IC values ranging from 0.71 µM to 4.2 µM depending on the specific structure and substituents present .
- Synthesis and Evaluation : In another research effort, a series of compounds derived from indole and benzamide frameworks were synthesized and evaluated for their anticancer properties. The results indicated that modifications at the nitrogen and sulfur positions significantly influenced their biological activity .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its efficacy as an anticancer agent. For instance, a study demonstrated that similar indole derivatives showed significant activity against various cancer cell lines, including breast and lung cancer cells.
1.2 Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been reported to inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell membranes or inhibiting specific metabolic pathways.
Material Science
2.1 Polymer Development
The incorporation of trifluoromethyl groups in polymers can enhance properties such as thermal stability and chemical resistance. The compound can serve as a monomer or additive in polymer synthesis, potentially leading to materials with unique characteristics suitable for advanced applications.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
Agrochemicals
3.1 Pesticide Formulation
Compounds containing trifluoromethyl groups are frequently used in pesticide formulations due to their efficacy against pests and pathogens while minimizing environmental impact. The compound may serve as an intermediate in synthesizing novel pesticides with enhanced activity profiles.
Case Studies
4.1 Synthesis and Evaluation
A notable study synthesized a series of benzamides similar to this compound and evaluated their biological activities. The results indicated that modifications to the indole structure significantly impacted the compounds' biological activities.
Chemical Reactions Analysis
Indole Core Formation
The indole ring is synthesized via Fischer indolization , a reaction between 4-nitrophenylhydrazine and a substituted γ-aminoketone under acidic conditions (e.g., HCl/EtOH at reflux) . This method ensures regioselectivity at the 3-position of the indole .
Benzamide Formation
The benzamide group is installed via amide coupling between 2-methylbenzoic acid and the ethylamine sidechain . This typically employs coupling agents like EDCl/HOBt or DCC in dichloromethane (DCM) at 0–25°C .
Example Reaction :
Electrophilic Substitution on Indole
The indole’s 2-position is susceptible to electrophilic aromatic substitution (EAS) due to its electron-rich nature. Documented reactions include:
| Reaction Type | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hrs | 2-Nitroindole derivative | |
| Halogenation | Br₂/FeBr₃ | DCM, 25°C, 1 hr | 2-Bromoindole derivative |
Sulfanyl Oxidation
The sulfanyl (-S-) bridge undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) groups under controlled conditions:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 6 hrs | Sulfoxide | >90% |
| mCPBA | DCM, 0°C, 2 hrs | Sulfone | ~85% |
This reactivity is critical for modulating biological activity, as sulfones often exhibit enhanced metabolic stability .
Amide Hydrolysis
The benzamide group is hydrolyzed under acidic or basic conditions , yielding 2-methylbenzoic acid and the corresponding amine:
Conditions :
Trifluoromethyl Group Stability
The -CF₃ group is highly stable under most reaction conditions but influences electronic effects, deactivating the adjacent phenyl ring toward EAS . No direct reactions involving -CF₃ are reported, but its presence enhances lipophilicity and metabolic resistance .
Metabolic Reactions
Based on structural analogs (e.g., ambroxol ), potential metabolic pathways include:
-
Oxidative dealkylation of the ethylamine sidechain (CYP3A4).
-
Glucuronidation of the indole nitrogen.
-
Sulfoxidation of the thioether bridge (CYP2C9).
Degradation Pathways
Stability studies suggest susceptibility to:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Sulfanyl Group
a) BB05140 (532970-24-4)
- Structure : 2-methyl-N-(2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide .
- Key Difference : The sulfanyl group is modified with a carbamoylmethyl spacer instead of a benzyl group.
b) DF3 (RCSB PDB)
- Structure: N-[2-(3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide .
- Key Difference : The sulfanyl group is part of a benzodioxin-containing side chain .
- Implications : The benzodioxin moiety may improve solubility and modulate selectivity for central nervous system targets due to its planar aromatic system.
Comparative Data Table
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the indole-sulfanyl-benzamide scaffold in this compound?
- Methodological Answer : The synthesis of indole-containing compounds often involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce substituents. For the sulfanyl group, thiol-ene "click" chemistry under mild conditions (e.g., using AIBN as a radical initiator) can efficiently link the 3-(trifluoromethyl)benzylthiol moiety to the indole ring. Structural confirmation requires NMR (¹H/¹³C), HRMS, and X-ray crystallography for unambiguous assignment of regiochemistry .
Q. How can spectroscopic techniques (e.g., NMR, FTIR) resolve ambiguities in the compound’s regiochemistry?
- Methodological Answer : ¹H NMR can distinguish between indole C3 vs. C2 substitution by analyzing coupling patterns and nuclear Overhauser effect (NOE) correlations. For example, NOESY experiments can confirm proximity between the sulfanyl-linked benzyl group and indole protons. FTIR validates the presence of amide (C=O stretch at ~1650 cm⁻¹) and sulfanyl (C-S stretch at ~650 cm⁻¹) functional groups .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., kinase or protease targets). For antimicrobial activity, employ broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Dose-response curves (IC₅₀/EC₅₀) should be generated with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can molecular docking and MD simulations elucidate the compound’s interaction with a target protein (e.g., kinase or GPCR)?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Key parameters: grid box centered on the active site, Lamarckian genetic algorithm.
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Analyze RMSD, RMSF, and hydrogen-bond occupancy.
- Validation : Compare with experimental SAR data (e.g., IC₅₀ shifts upon trifluoromethyl group modification) .
Q. What experimental discrepancies arise in measuring the compound’s solubility and bioavailability, and how can they be resolved?
- Methodological Answer :
- Issue : Poor aqueous solubility (logP >3) may skew in vitro vs. in vivo results.
- Resolution :
- Use co-solvents (DMSO ≤0.1%) or lipid-based formulations.
- Apply biorelevant media (FaSSIF/FeSSIF) for dissolution testing.
- Perform pharmacokinetic studies (rodent models) with LC-MS/MS quantification to measure Cₘₐₓ and AUC .
Q. How to design a SAR study to optimize the trifluoromethylphenyl-sulfanyl moiety for enhanced target selectivity?
- Methodological Answer :
- Analog Synthesis : Replace trifluoromethyl with -CF₂H, -OCF₃, or halogens. Vary substituent positions (meta vs. para).
- Testing : Profile analogs against related targets (e.g., kinase panel) to identify selectivity drivers.
- Data Analysis : Use PCA (principal component analysis) to correlate structural features with activity. Publish results in a table:
| Analog | Substituent | IC₅₀ (Target A, nM) | IC₅₀ (Off-target B, nM) |
|---|---|---|---|
| Parent | -CF₃ | 12 ± 1.5 | 450 ± 30 |
| 1 | -CF₂H | 18 ± 2.1 | 620 ± 45 |
| 2 | -Cl | 8 ± 0.9 | 380 ± 25 |
- Conclusion : -Cl substitution improves potency but reduces selectivity .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s CYP450 inhibition: How to validate and reconcile results?
- Methodological Answer :
- Assay Variability : Check if studies used recombinant CYP isoforms (e.g., CYP3A4) vs. liver microsomes.
- Inhibitor Controls : Include ketoconazole (CYP3A4 inhibitor) for benchmarking.
- Mechanistic Studies : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding. Publish raw data (e.g., % inhibition at 1 μM and 10 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
